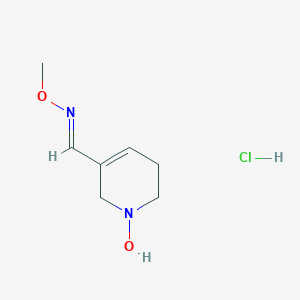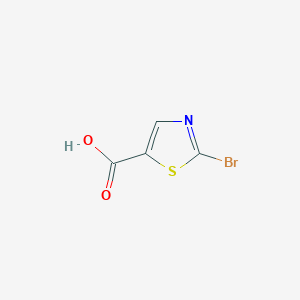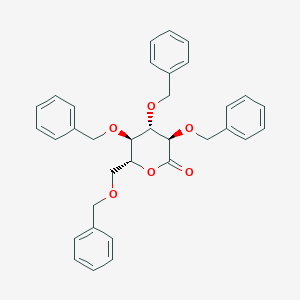
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- involves the inhibition of protein-protein interactions by binding to specific sites on the target proteins. This leads to the disruption of important cellular pathways and processes, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Biochemical And Physiological Effects
Studies have shown that 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- has significant biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and promote apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- in lab experiments is its high potency and selectivity. It has also been shown to have low toxicity and good solubility, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research settings.
Future Directions
There are several future directions for the research and development of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)-. These include the identification of new target proteins and pathways, the development of more potent and selective inhibitors, and the optimization of drug delivery methods. Additionally, further studies are needed to investigate the potential applications of this compound in other areas of research, such as chemical biology and materials science.
In conclusion, 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- is a promising compound with significant potential in scientific research. Its unique properties and mechanism of action make it a valuable tool for the development of new cancer therapies and other applications. Further research in this field is needed to fully explore the potential of this compound and its future directions.
Synthesis Methods
The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- involves the reaction of 2-chloro-4,5-dichloropyridazine with 4-nitrobenzenesulfonyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.
Scientific Research Applications
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- has been used in various scientific research studies, including medicinal chemistry, drug discovery, and chemical biology. It has been identified as a potential inhibitor of protein-protein interactions and has shown promising results in the treatment of cancer and other diseases.
properties
CAS RN |
155164-61-7 |
|---|---|
Product Name |
3(2H)-Pyridazinone, 4,5-dichloro-2-((4-nitrophenyl)sulfonyl)- |
Molecular Formula |
C10H5Cl2N3O5S |
Molecular Weight |
350.13 g/mol |
IUPAC Name |
4,5-dichloro-2-(4-nitrophenyl)sulfonylpyridazin-3-one |
InChI |
InChI=1S/C10H5Cl2N3O5S/c11-8-5-13-14(10(16)9(8)12)21(19,20)7-3-1-6(2-4-7)15(17)18/h1-5H |
InChI Key |
CWQMZMPHMWBCFH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
Other CAS RN |
155164-61-7 |
synonyms |
4,5-dichloro-2-(4-nitrophenyl)sulfonyl-pyridazin-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B126585.png)
![[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B126587.png)


![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)





